molecular formula C10H10N2S B1268747 5-(P-tolyl)thiazol-2-amine CAS No. 73040-54-7

5-(P-tolyl)thiazol-2-amine

Cat. No. B1268747
CAS RN: 73040-54-7
M. Wt: 190.27 g/mol
InChI Key: BHSKUJCHFMAMKF-UHFFFAOYSA-N
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Description

5-(P-tolyl)thiazol-2-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.26 . It is also known by other names such as 2-Amino-5-(p-tolyl)thiazole and 5-(4-Methylphenyl)-2-thiazolamine . The compound appears as a light yellow to brown powder or crystal .


Synthesis Analysis

The synthesis of 5-(P-tolyl)thiazol-2-amine involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of a larger class of reactions known as click chemistry, which are characterized by their efficiency and versatility .


Molecular Structure Analysis

The molecular structure of 5-(P-tolyl)thiazol-2-amine has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations .


Physical And Chemical Properties Analysis

5-(P-tolyl)thiazol-2-amine is a solid at 20 degrees Celsius . The compound is sensitive to air and should be stored under inert gas .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties. The presence of the thiazole ring in 5-(P-tolyl)thiazol-2-amine suggests potential applications in neutralizing free radicals and protecting cells from oxidative stress. This can be particularly beneficial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .

Analgesic and Anti-inflammatory Applications

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities5-(P-tolyl)thiazol-2-amine could be explored for its efficacy in reducing pain and inflammation, potentially leading to new therapeutic agents for conditions like arthritis and other inflammatory diseases .

Antimicrobial and Antifungal Applications

The thiazole moiety is a common feature in many antimicrobial and antifungal drugs. Research into 5-(P-tolyl)thiazol-2-amine could uncover new applications in combating bacterial and fungal infections, addressing the growing concern of antibiotic resistance .

Antiviral Applications

Thiazole derivatives have been studied for their anti-HIV activity. The structural features of 5-(P-tolyl)thiazol-2-amine make it a candidate for the development of new antiviral drugs that could inhibit viral replication and transmission .

Antitumor and Cytotoxic Applications

Studies have indicated that certain thiazole derivatives exhibit potent antitumor and cytotoxic effects5-(P-tolyl)thiazol-2-amine could be investigated for its potential to act as an antineoplastic agent, offering a new avenue for cancer treatment .

Neuroprotective Applications

The neuroprotective potential of thiazole compounds has been an area of interest5-(P-tolyl)thiazol-2-amine may have applications in protecting neuronal cells and could contribute to the treatment of neurodegenerative diseases by preventing neuron damage .

Antihypertensive Applications

Thiazole derivatives have shown promise in antihypertensive activity. The exploration of 5-(P-tolyl)thiazol-2-amine in this field could lead to the development of new blood pressure-lowering medications, which could be beneficial for patients with hypertension .

Antischizophrenia Applications

There is evidence to suggest that thiazole derivatives can have antischizophrenia activity. Investigating 5-(P-tolyl)thiazol-2-amine for its potential effects on neurotransmitter systems could provide insights into new treatments for schizophrenia .

Safety and Hazards

5-(P-tolyl)thiazol-2-amine is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

5-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSKUJCHFMAMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359370
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(P-tolyl)thiazol-2-amine

CAS RN

73040-54-7
Record name 5-(4-Methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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